

C₁₂H₈F₂N₄O₂ computational modeling and simulation

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Compound of Interest

Compound Name: C₁₂H₈F₂N₄O₂

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An In-Depth Technical Guide to the Computational Modeling and Simulation of Mubritinib (C₁₂H₈F₂N₄O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling and simulation strategies for Mubritinib (TAK-165), a compound with the molecular formula C₁₂H₈F₂N₄O₂. Initially developed as a selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), recent research has redefined its primary mechanism of action as the inhibition of mitochondrial Electron Transport Chain (ETC) Complex I.[1][2] This dual-target profile makes Mubritinib a compelling subject for computational analysis. This document details the methodologies for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. It presents quantitative data in structured tables, outlines detailed experimental protocols, and uses Graphviz diagrams to visualize complex biological pathways and computational workflows, offering a complete framework for the in-silico investigation of Mubritinib and its analogs.

Introduction to Mubritinib

Mubritinib (TAK-165) is a small molecule that has been the subject of significant interest in oncology research. While first characterized as a potent and highly selective inhibitor of HER2/ErbB2 tyrosine kinase, subsequent studies have provided strong evidence that its potent

anti-leukemic and anti-tumor effects are primarily derived from the inhibition of mitochondrial ETC Complex I.^{[3][4][5]} This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, increased reactive oxygen species (ROS), and eventual apoptosis, particularly in cancer cells that are highly dependent on mitochondrial respiration.^{[4][6]}

Computational methods are indispensable for exploring this dual-target mechanism.^[7] They allow researchers to:

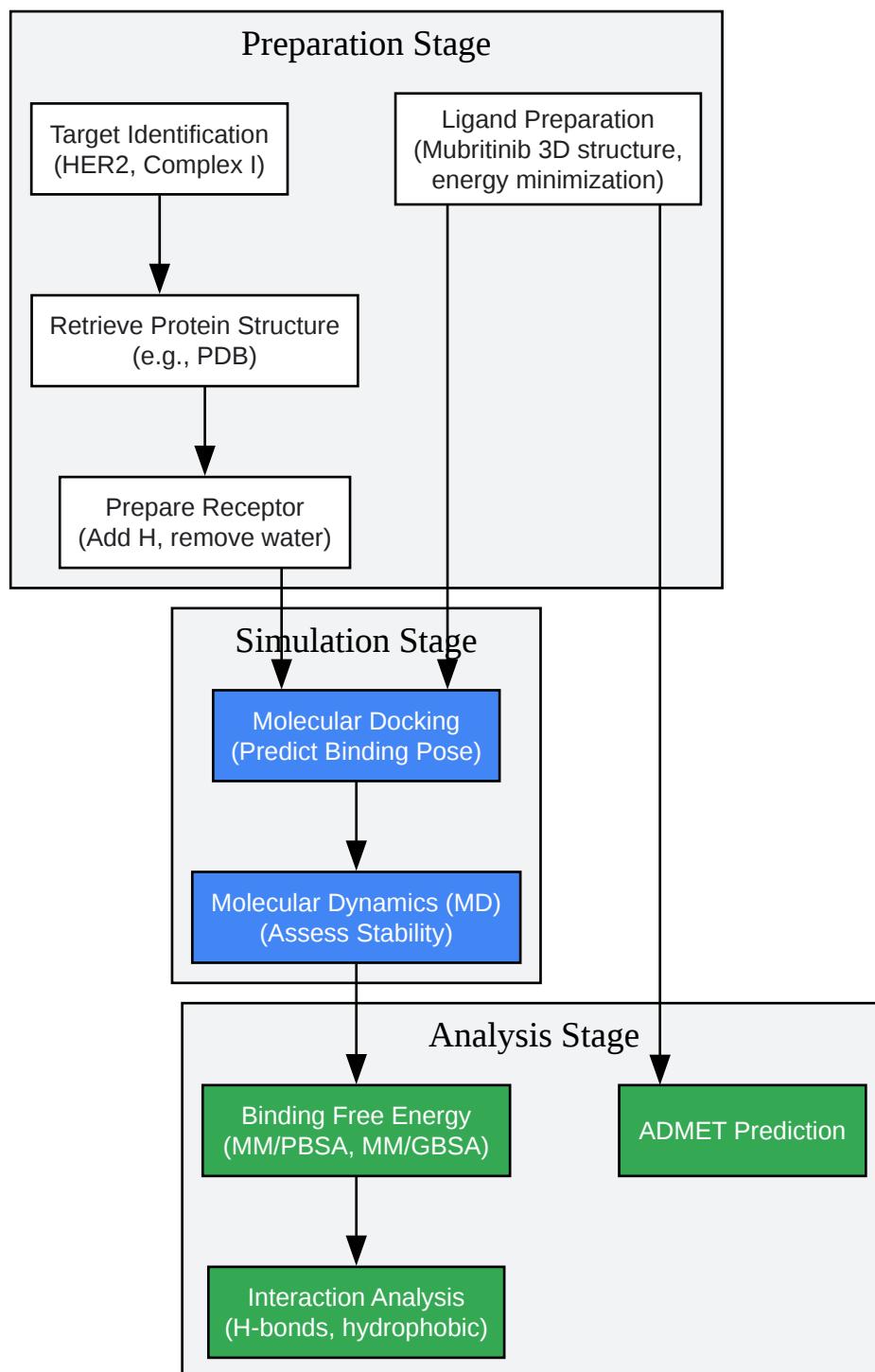
- Predict and compare the binding affinity of Mubritinib to both HER2 and Complex I.
- Analyze the stability of the drug-target complexes over time.
- Elucidate the key molecular interactions that drive binding and inhibition.
- Guide the rational design of new analogs with improved potency or target selectivity.

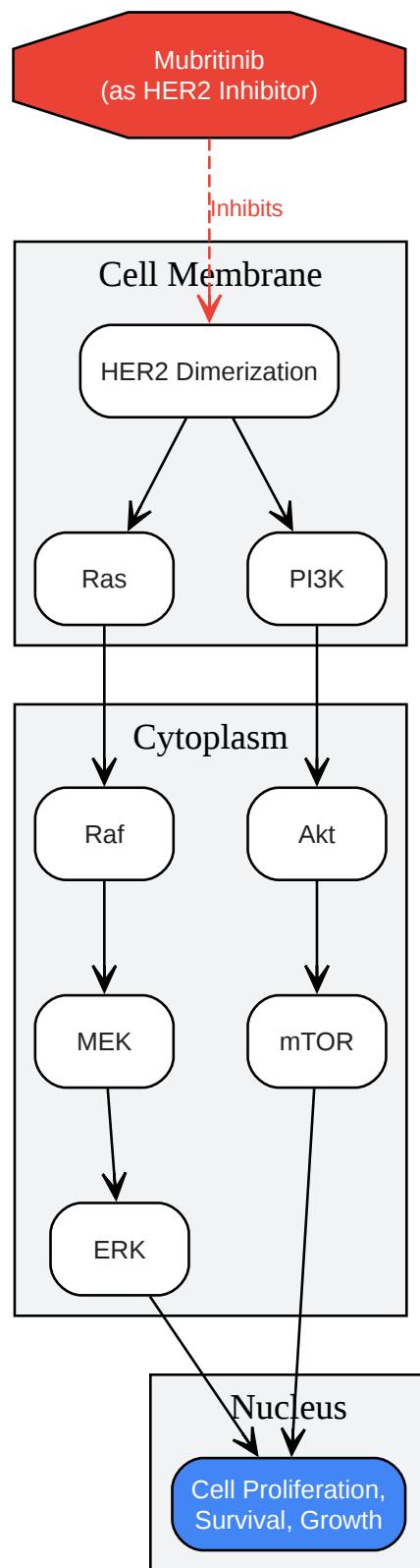
Computational Methodologies and Protocols

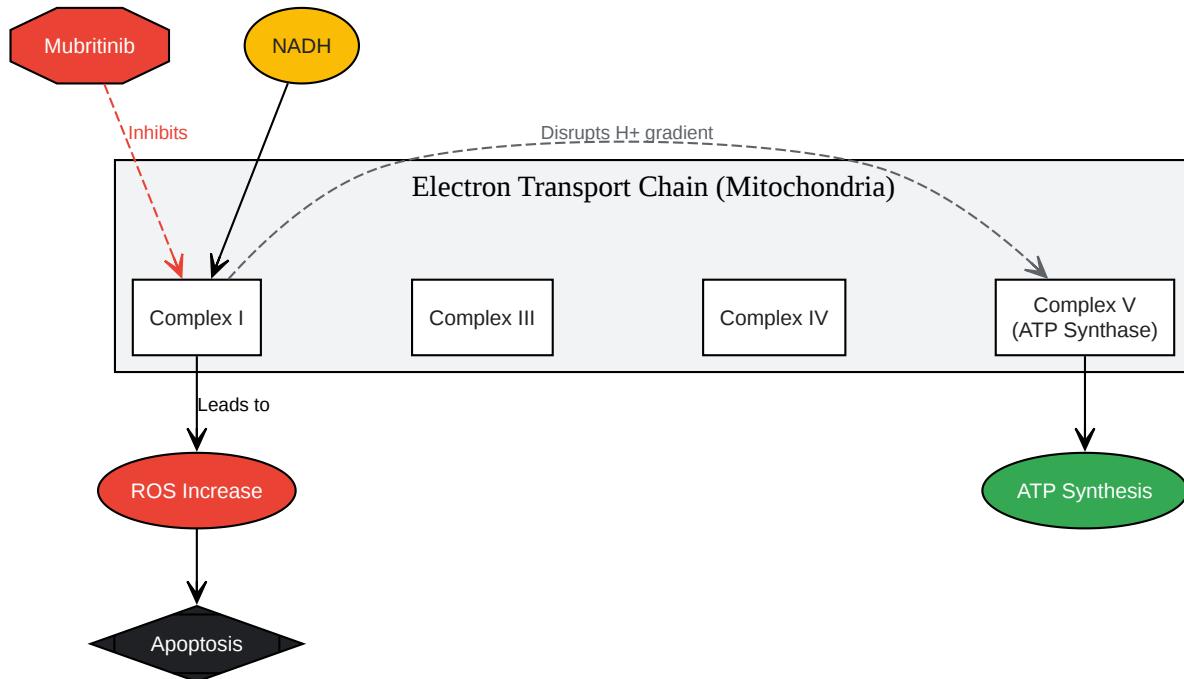
A robust computational investigation of Mubritinib involves a multi-step workflow, starting from target preparation and culminating in advanced simulation and analysis.

General Computational Workflow

The overall process for studying drug-target interactions using computational tools follows a standardized pipeline, which is essential for reproducibility and accuracy.







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